Nonatetracontan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonatetracontan-5-one is a long-chain ketone with the molecular formula C₄₉H₉₈O It is a member of the aliphatic ketones, characterized by a carbonyl group (C=O) located at the fifth carbon of a nonatetracontane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonatetracontan-5-one typically involves the oxidation of nonatetracontane. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds as follows:
[ \text{Nonatetracontane} + \text{Oxidizing Agent} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Nonatetracontan-5-one can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Nonatetracontanoic acid.
Reduction: Nonatetracontan-5-ol.
Substitution: Various substituted nonatetracontanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Nonatetracontan-5-one has several applications in scientific research:
Chemistry: Used as a model compound to study long-chain ketones and their reactivity.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its long hydrophobic chain.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of nonatetracontan-5-one involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound may interact with lipid membranes, affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Nonatetracontan-5-one can be compared with other long-chain ketones such as:
Tetracontan-5-one: Similar structure but with a shorter carbon chain.
Pentacontan-5-one: Longer carbon chain, potentially different physical properties.
Hexacontan-5-one: Even longer chain, further altering its chemical and physical properties.
This compound is unique due to its specific chain length and position of the carbonyl group, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
184651-77-2 |
---|---|
Molekularformel |
C49H98O |
Molekulargewicht |
703.3 g/mol |
IUPAC-Name |
nonatetracontan-5-one |
InChI |
InChI=1S/C49H98O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-48-49(50)47-6-4-2/h3-48H2,1-2H3 |
InChI-Schlüssel |
IVTQICCDXOGSGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.